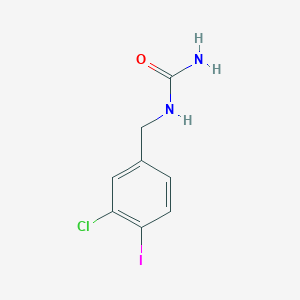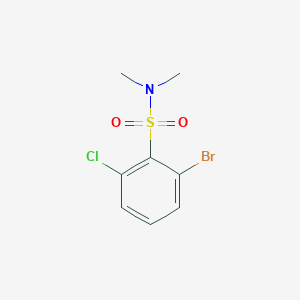
(3-Chloro-4-iodophenyl)methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-iodophenyl)methylurea, also known as CIU, is a chemical compound that has gained significant attention from the scientific community due to its potential application in various fields. CIU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 312.51 g/mol. In
Wirkmechanismus
The mechanism of action of (3-Chloro-4-iodophenyl)methylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. (3-Chloro-4-iodophenyl)methylurea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (3-Chloro-4-iodophenyl)methylurea may prevent the growth and proliferation of cancer cells. (3-Chloro-4-iodophenyl)methylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. By inhibiting COX-2, (3-Chloro-4-iodophenyl)methylurea may reduce inflammation in the body.
Biochemical and physiological effects:
(3-Chloro-4-iodophenyl)methylurea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that (3-Chloro-4-iodophenyl)methylurea can inhibit the growth and proliferation of cancer cells such as breast cancer cells, lung cancer cells, and colon cancer cells. (3-Chloro-4-iodophenyl)methylurea has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, (3-Chloro-4-iodophenyl)methylurea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Chloro-4-iodophenyl)methylurea in lab experiments is its high purity and stability. (3-Chloro-4-iodophenyl)methylurea is a white crystalline solid that is easy to handle and store, making it a convenient reagent for various reactions. Another advantage of using (3-Chloro-4-iodophenyl)methylurea is its versatility in different fields such as medicinal chemistry, materials science, and catalysis. However, one of the limitations of using (3-Chloro-4-iodophenyl)methylurea is its high cost and limited availability. (3-Chloro-4-iodophenyl)methylurea is a relatively new compound that is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research and development of (3-Chloro-4-iodophenyl)methylurea. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its application in materials science and catalysis, particularly in the synthesis of novel materials and the development of new catalytic systems. Additionally, future studies could focus on improving the synthesis method of (3-Chloro-4-iodophenyl)methylurea to increase its yield and reduce its cost.
Synthesemethoden
The synthesis of (3-Chloro-4-iodophenyl)methylurea involves the reaction of 3-chloro-4-iodobenzaldehyde with methyl isocyanate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through crystallization. The yield of (3-Chloro-4-iodophenyl)methylurea can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-iodophenyl)methylurea has been studied for its potential application in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3-Chloro-4-iodophenyl)methylurea has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, (3-Chloro-4-iodophenyl)methylurea has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In catalysis, (3-Chloro-4-iodophenyl)methylurea has been studied as a catalyst for various reactions such as Suzuki coupling and Heck reaction.
Eigenschaften
IUPAC Name |
(3-chloro-4-iodophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDROUXMMMHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)

